molecular formula C11H11NO4 B14449250 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid CAS No. 79662-88-7

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid

Katalognummer: B14449250
CAS-Nummer: 79662-88-7
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: BNMHBPIJYKFYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is an organic compound with a unique structure that includes a methoxyphenyl group, an oxoazetidine ring, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate, which then undergoes cyclization to form the oxoazetidine ring. The reaction conditions often include the use of catalysts such as Yb(OTf)3 in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-yielding reactions and efficient purification methods such as recrystallization from optimized solvents .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl derivatives, while reduction of the oxo group can yield hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxoazetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyphenylboronic acid: Used in Suzuki coupling reactions.

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.

    2-Methoxyphenol derivatives: Known for their antioxidant properties .

Uniqueness

1-(2-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxoazetidine ring is particularly noteworthy, as it is less common in organic compounds and provides unique structural and electronic properties.

Eigenschaften

CAS-Nummer

79662-88-7

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-7(9)12-8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)

InChI-Schlüssel

BNMHBPIJYKFYQA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C(CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.